N-乙基-4-氟-2-硝基苯胺

描述

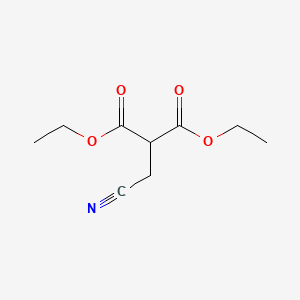

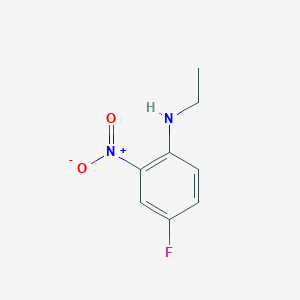

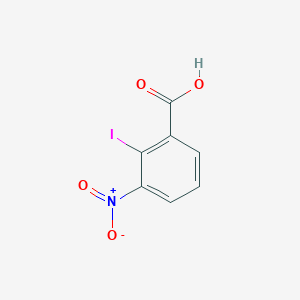

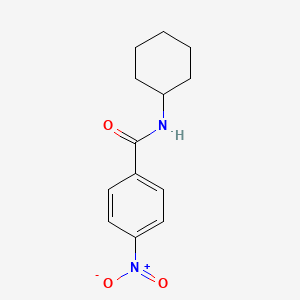

N-Ethyl-4-fluoro-2-nitroaniline is a chemical compound with the molecular formula C8H9FN2O2 and a molecular weight of 184.17 . It is used as a reagent in the preparation of other compounds and is also employed as a pharmaceutical intermediate .

Synthesis Analysis

4-Fluoro-2-nitroaniline is used as a starting reagent in the synthesis of n-Ethyl-4-fluoro-2-nitroaniline . The exact synthesis process may vary depending on the specific requirements of the reaction.Molecular Structure Analysis

The InChI code for n-Ethyl-4-fluoro-2-nitroaniline is1S/C8H9FN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Chemical Reactions Analysis

The specific chemical reactions involving n-Ethyl-4-fluoro-2-nitroaniline can vary widely depending on the context. For example, it can be used as a reagent in the preparation of 4-fluoro-o-phenylenediamine, 4-fluoro-N-ethyl-2-nitroaniline, and N-(4-fluoro-2-nitrophenyl)-beta-alanine .科学研究应用

-

Pharmaceutical Intermediate

-

Preparation of Other Chemical Compounds

-

Coordination Chemistry

-

Synthesis of Antibiotic Candidates

-

Formation of Metal Complexes

-

Synthesis of Unique Chemicals

-

Material Science Research

- n-Ethyl-4-fluoro-2-nitroaniline can be used in material science research, particularly in the study of semiconducting single-walled carbon nanotubes (SWCNTs) .

- The methods of application or experimental procedures would involve introducing sp3 defects onto SWCNTs using n-Ethyl-4-fluoro-2-nitroaniline .

- The results or outcomes obtained would be SWCNTs with the desired defects, which could be used for further research in material science .

-

Antibiotic Research

- n-Ethyl-4-fluoro-2-nitroaniline can be used as a precursor in the synthesis of antibiotic candidates .

- The methods of application or experimental procedures would involve various chemical reactions to convert n-Ethyl-4-fluoro-2-nitroaniline into the desired antibiotic candidate .

- The results or outcomes obtained would be the successful synthesis of the antibiotic candidate .

安全和危害

N-Ethyl-4-fluoro-2-nitroaniline is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

N-ethyl-4-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKBDDJKKGVRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302454 | |

| Record name | n-ethyl-4-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Ethyl-4-fluoro-2-nitroaniline | |

CAS RN |

774-22-1 | |

| Record name | N-Ethyl-4-fluoro-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 151028 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 774-22-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-ethyl-4-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1296258.png)